molecular formula C12H26O2 B074227 1,2-Dodecanediol CAS No. 1119-87-5

1,2-Dodecanediol

Cat. No. B074227
CAS RN: 1119-87-5
M. Wt: 202.33 g/mol
InChI Key: ZITKDVFRMRXIJQ-UHFFFAOYSA-N
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Description

1,2-Dodecanediol is a chemical compound with the linear formula CH3(CH2)9CH(OH)CH2OH . It has a molecular weight of 202.33 . It is used in the preparation of lipophilic diamines and amino alcohols .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCCCCCCCCCC(O)CO . The InChI representation is 1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 56-60 °C . Its molecular refractivity is 60.7±0.3 cm^3 . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

  • Cosmetic Chemistry and Antimicrobial Activity :

    • 1,2-Dodecanediol exhibits antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, especially when used in mixed systems with other antimicrobial components like lactic acid, myristic acid, and methylparaben. This property makes it a valuable ingredient in cosmetics and body cleansers (Okukawa et al., 2021).
  • Biotechnology and Whole-Cell Biotransformation :

    • This compound can be produced through bioprocesses like whole-cell biotransformation, using enzymes like cytochrome P450 monooxygenase. This process is an environmentally friendly alternative to chemical synthesis for producing medium-chain alkanediols used in the polymer and chemical industries (Park & Choi, 2020).
  • Biomedical Applications :

    • The compound shows potential in the synthesis of bioelastomers for biomedical applications. For instance, 1,12-Dodecanediol can be used to produce polyesters with mechanical and thermal properties suitable for tissue engineering and other medical applications (Marie et al., 2012; Marie et al., 2014).
  • Medicinal Chemistry :

    • Diamines and amino alcohols derived from this compound exhibit significant antitubercular activity against Mycobacterium tuberculosis. This discovery opens up avenues for new drug developments (Júnior et al., 2009).
  • Polymer Science :

    • In polymer science, this compound is used as a monomer for the production of polyesters and polyurethanes. The biosynthesis of α,ω-diols from renewable free fatty acids, including this compound, has been reported, highlighting its role in sustainable polymer production (Ahsan et al., 2017).
  • Material Science :

    • This compound has been studied for its crystallization behavior and molecular recognition properties, which are important in designing materials with specific structural and functional characteristics (Parve et al., 2013; Kikuchi et al., 1991).

Safety and Hazards

1,2-Dodecanediol is classified as a combustible solid . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes . If ingested, it is advised not to induce vomiting and to seek medical attention .

properties

IUPAC Name

dodecane-1,2-diol
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InChI

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZITKDVFRMRXIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
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DSSTOX Substance ID

DTXSID30862552
Record name Dodecane-1,2-diol
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Molecular Weight

202.33 g/mol
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CAS RN

1119-87-5
Record name 1,2-Dodecanediol
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Synthesis routes and methods I

Procedure details

168.3 g (1.0 mol) of 1-dodecene and 73.6 g (1.6 mol) of formic acid were mixed. This mixture was heated to 100° C. and then 115.7 g (1.7 mol) of 50% strength hydrogen peroxide solution were added dropwise over a period of 2 hours. The mixture was then stirred at 100° C. for 45 min. 64.1 g (2 mol) of methanol and 0.1 g of concentrated sulfuric acid were added, and the mixture was heated under reflux for 30 min and then the methyl formate, methanol and water were removed by distillation under atmospheric pressure. A >99% pure main fraction was isolated after the subsequent workup by distillation. The freshly distilled target product had an unpleasant, pungent odor.
Quantity
168.3 g
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reactant
Reaction Step One
Quantity
73.6 g
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reactant
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0 (± 1) mol
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64.1 g
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0.1 g
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Reaction Step Three

Synthesis routes and methods II

Procedure details

336 g (2.00 mol) of 1-dodecene were reacted with 236 g of formic acid and 185 g of a 50% strength aqueous H2O2 solution in accordance with Example 4. 412 g of ethanol were employed for the Marlon AS3 acid-catalyzed transesterification, and the main fraction obtained after the workup by distillation was 99.5% pure, virtually odorless 1,2-dodecanediol.
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
236 g
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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412 g
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Yes, 1,2-Dodecanediol exhibits antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. Research suggests its efficacy might be attributed to its ability to disrupt bacterial cell membranes, although further investigations are needed to elucidate the exact mechanism. []

ANone: The molecular formula of this compound is C12H26O2, and its molecular weight is 202.34 g/mol.

A: Yes, researchers utilized infrared (IR) spectroscopy to analyze the hydrogen bonding characteristics of this compound dimers. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly in deuterated chloroform, provided insights into the structural differences between the dl- and meso-isomers of the dimers. []

A: Atomic Force Microscopy studies demonstrated that the recrystallization of this compound from chloroform is influenced by the substrate's polarity and crystallinity. For instance, on highly oriented pyrolytic graphite, it forms parallelogram-like structures, while on mica, it forms thin films. []

A: Yes, research shows potential for using this compound in the synthesis of biodegradable surfactants. One study explored its ketalisation with ethyl levulinate via heterogeneous catalysis, showcasing a promising avenue for developing environmentally friendly surfactants. []

A: Yes, molecular dynamics (MD) simulations were employed alongside NMR and mass spectrometry to understand the aggregation and nucleation process of this compound. These simulations provided valuable insights into the selective crystallization of its enantiomers. []

A: Studies show that changing the chain length of the diol used as a reducing agent in the synthesis of iron oxide nanoparticles can influence the resulting particle shape. For example, using this compound led to spherical nanoparticles, whereas 1,2-Tetradecanediol yielded cubic nanoparticles. []

A: Research suggests that incorporating specific block copolymers into formulations containing this compound can enhance viscosity stability, particularly in the presence of associative thickeners commonly used in paint formulations. [, ]

ANone: The provided research primarily focuses on the chemical properties and applications of this compound. Information regarding SHE regulations, PK/PD, toxicology, drug delivery, and other aspects related to pharmaceutical development or human health is not covered in these studies.

A: One study describes a method for obtaining this compound alongside 1,2-Epoxydodecane. This method involves the catalytic oxidation of 1-Dodecene using sodium hypochlorite and KBr as a catalyst in acetonitrile. [] Another study focuses on the enantioselective synthesis of (2S)- and (2R)-Dodecane-1,2-diols using 2-{(4a′S,6a′S,10a′R,10b′R)-Octahydrospiro[1,3-dioxolane-2,2′-pyrano[2,3-c]chromen]-6a′(1′H)-yloxy}ethanol. []

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